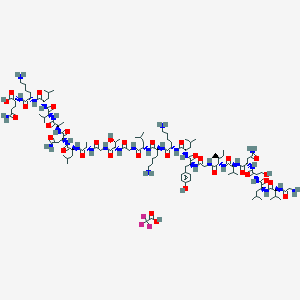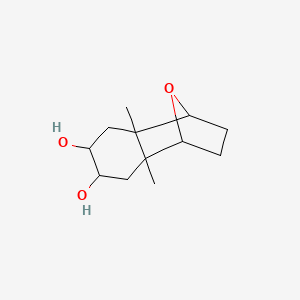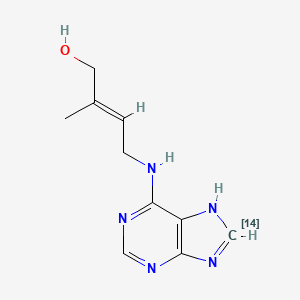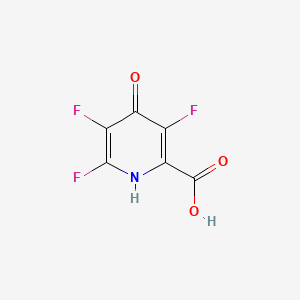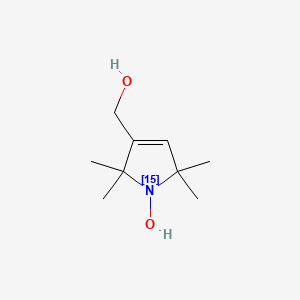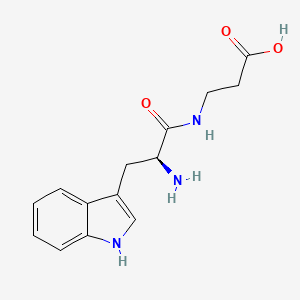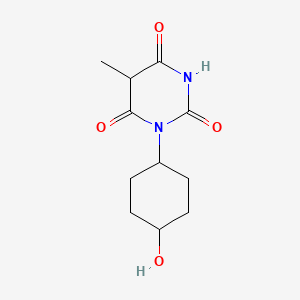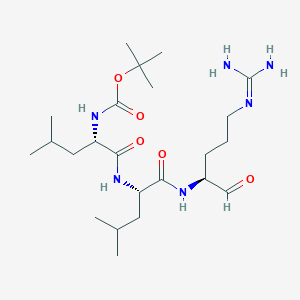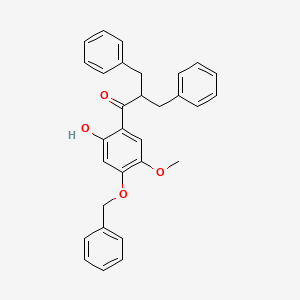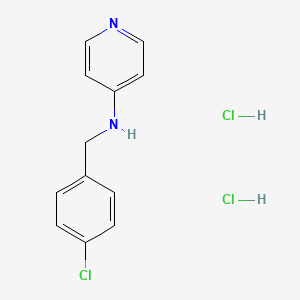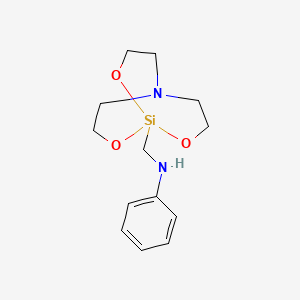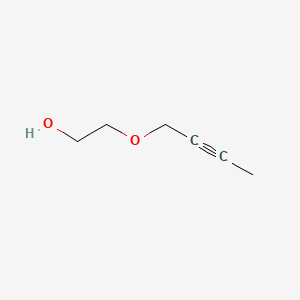
2-(2-Butynyloxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butynyloxy)ethanol is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a hydroxyl group (-OH) and a butynyloxy group (-OCH2C≡CH), making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Butynyloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol attacks the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium hydroxide or sodium hydroxide can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Butynyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond in the butynyloxy group can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), p-toluenesulfonyl chloride (TsCl)
Major Products Formed
Oxidation: Formation of 2-(2-Butynyloxy)acetaldehyde or 2-(2-Butynyloxy)acetic acid
Reduction: Formation of 2-(2-Butenyloxy)ethanol or 2-(2-Butyloxy)ethanol
Substitution: Formation of 2-(2-Butynyloxy)ethyl chloride or 2-(2-Butynyloxy)ethyl tosylate
Aplicaciones Científicas De Investigación
2-(2-Butynyloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Butynyloxy)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The butynyloxy group can undergo nucleophilic or electrophilic reactions, leading to the formation of reactive intermediates that can modify biological molecules.
Comparación Con Compuestos Similares
2-(2-Butynyloxy)ethanol can be compared with other similar compounds such as:
2-Butoxyethanol: Similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
2-Methoxyethanol: Contains a methoxy group instead of a butynyloxy group, resulting in different reactivity and applications.
2-Ethoxyethanol: Similar to this compound but with an ethoxy group, leading to variations in physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s potential in scientific research and industrial applications continues to be explored, highlighting its importance in modern chemistry.
Propiedades
Número CAS |
38644-91-6 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-but-2-ynoxyethanol |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-8-6-4-7/h7H,4-6H2,1H3 |
Clave InChI |
KHDHRQQCJWASRH-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
